9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
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Overview
Description
9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique arrangement of multiple functional groups, including isoxazole, pyridine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the pyridyl and isoxazolyl groups through a series of substitution and cyclization reactions. Common reagents used in these steps include bromine, sodium hydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridyl and isoxazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is explored for its use in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]chromene-7,10-dione
- 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]pyrrolino[3,4-b]chromene-7,10-dione
Uniqueness
The uniqueness of 9-(5-Methylisoxazol-3-yl)-8-(4-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione lies in its intricate structure, which combines multiple functional groups in a single molecule. This complexity allows for diverse chemical reactivity and potential applications across various fields. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable subject of scientific research.
Properties
Molecular Formula |
C24H15N3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
14-(5-methyl-1,2-oxazol-3-yl)-13-pyridin-4-yl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C24H15N3O4/c1-13-12-18(26-31-13)27-20(15-8-10-25-11-9-15)19-21(28)17-7-6-14-4-2-3-5-16(14)22(17)30-23(19)24(27)29/h2-12,20H,1H3 |
InChI Key |
MMXIMAOFSZOPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=NC=C6 |
Origin of Product |
United States |
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